molecular formula C24H25N5O2 B2809154 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 922117-68-8

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2809154
CAS No.: 922117-68-8
M. Wt: 415.497
InChI Key: KUGJPYDEYMMXHO-UHFFFAOYSA-N
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Description

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has emerged as a critical pharmacological tool for dissecting the nuanced roles of SIK isoforms in cellular signaling pathways. Research indicates that SIK3 inhibition can profoundly influence immune cell function, particularly by modulating the IL-10 anti-inflammatory response in macrophages, as demonstrated in studies where this inhibitor was used to probe innate immune regulation (Clark et al., 2022: https://www.nature.com/articles/s41590-022-01130-4). By targeting SIK3, this small molecule enables researchers to investigate its impact on gene expression through the regulation of transcription factors like CREB. Its application is primarily in the fields of immunology, inflammation research, and cancer biology, where the SIK family is implicated in disease progression. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h2-10,15,17H,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGJPYDEYMMXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 2-methylbenzyl group and the phenylpropanamide moiety through a series of substitution and coupling reactions. Each step requires specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The specific pathways involved would depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s smaller molecular weight (~339 vs. 589) suggests improved pharmacokinetic properties (e.g., absorption, distribution).

Pharmacopeial Pyrimidine Derivatives ()

Compounds listed in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) differ in core structure but share pyrimidine-related motifs:

  • Tetrahydropyrimidin-2-one core : A saturated pyrimidine ring with reduced aromaticity, likely altering binding kinetics.
  • Complex peptide-like side chains : These substituents may target proteases or GPCRs, contrasting with the pyrazolo[3,4-d]pyrimidine core’s kinase affinity.

Comparison Takeaways :

  • The target compound’s aromatic pyrazolo[3,4-d]pyrimidine core enables stronger interactions with ATP-binding pockets in kinases compared to saturated tetrahydropyrimidinones.
  • Substituent bulkiness in pharmacopeial compounds (e.g., diphenylhexan chains) may limit blood-brain barrier penetration, whereas the target’s compact structure could offer advantages in CNS-targeted therapies.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions requiring precise control of temperature, pH, and solvent polarity. For example, coupling reactions often use polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile to stabilize intermediates, while catalysts (e.g., sodium hydride) may enhance selectivity . Optimization involves iterative adjustments to reaction time (e.g., 12–24 hours) and stoichiometric ratios, monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity, while IR spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and pyrimidine rings . High-resolution mass spectrometry (HRMS) provides exact mass validation, reducing ambiguity in structural assignments .

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Methodological Answer : Low yields often arise from side reactions or incomplete activation of intermediates. Strategies include:

  • Using coupling agents like EDCI/HOBt to stabilize reactive intermediates.
  • Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Screening solvents (e.g., DMF for polar substrates, THF for non-polar) to improve solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrimidine core) affect biological activity, and how can these be systematically evaluated?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require:

  • Synthesis of analogs : Vary substituents (e.g., electron-withdrawing groups on the benzyl ring) and assess impacts on potency .
  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays or Western blotting. For example, related pyrazolo[3,4-d]pyrimidines show IC₅₀ values in the nanomolar range against cancer-associated kinases .
  • Computational modeling : Molecular docking (AutoDock, Schrödinger) predicts binding modes and guides rational design .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer : Divergent results may stem from assay conditions or off-target effects. To reconcile discrepancies:

  • Dose-response profiling : Establish activity across multiple concentrations (e.g., 0.1–100 µM).
  • Selectivity screening : Use panels of related enzymes/cell lines to identify specific targets .
  • Meta-analysis : Compare datasets from independent studies, adjusting for variables like cell viability assays (MTT vs. resazurin) .

Q. How can the compound’s pharmacokinetics (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and introduce blocking groups (e.g., methyl or fluorine substituents) .
  • In vivo PK/PD : Administer via intravenous/oral routes in rodent models, with LC-MS/MS quantification of plasma/tissue levels .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for optimizing synthetic pathways or biological assay conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial matrices) to screen variables (temperature, catalyst loading, solvent) and identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions (e.g., maximum yield at 70°C, pH 7.5) .
  • Machine learning : Train algorithms on historical reaction data to prioritize unexplored conditions .

Q. How should researchers validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Measure protein stability shifts upon compound binding .
  • Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate compound-target complexes .
  • CRISPR knockouts : Confirm loss of activity in target-deficient cell lines .

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